molecular formula C12H22O11 B7823296 4-O-alpha-D-Glucopyranosyl-D-fructose

4-O-alpha-D-Glucopyranosyl-D-fructose

Cat. No.: B7823296
M. Wt: 342.30 g/mol
InChI Key: PFCRQPBOOFTZGQ-RGXJTGTOSA-N
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Description

4-O-alpha-D-Glucopyranosyl-D-fructose is a disaccharide composed of glucose and fructose. It is a type of glycoside, which are compounds formed from a sugar and another compound via a glycosidic bond. This compound is naturally present in various plants and is known for its sweet taste and stability, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-O-alpha-D-Glucopyranosyl-D-fructose can be synthesized through enzymatic methods. One common approach involves using cellobiose phosphorylase from Cellvibrio gilvus to catalyze the reaction between 1,5-anhydro-D-fructose and alpha-D-glucose 1-phosphate . This enzymatic process is favored due to its specificity and efficiency.

Industrial Production Methods

Industrial production of this compound often involves enzymatic synthesis due to its high yield and environmentally friendly nature. The process typically includes the use of specific enzymes to catalyze the formation of the glycosidic bond between glucose and fructose .

Chemical Reactions Analysis

Types of Reactions

4-O-alpha-D-Glucopyranosyl-D-fructose undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups on the glucose or fructose units.

    Reduction: Reduction reactions can convert the carbonyl group in fructose to a hydroxyl group.

    Substitution: Substitution reactions can replace hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride is often used as a reducing agent.

    Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can produce glucuronic acid derivatives, while reduction can yield sugar alcohols.

Scientific Research Applications

4-O-alpha-D-Glucopyranosyl-D-fructose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-O-alpha-D-Glucopyranosyl-D-fructose involves its interaction with specific enzymes that recognize and cleave the glycosidic bond. These enzymes, such as glycosidases, target the compound and catalyze its hydrolysis into glucose and fructose. This process is crucial in various metabolic pathways and can influence the bioavailability and efficacy of the compound in different applications .

Comparison with Similar Compounds

4-O-alpha-D-Glucopyranosyl-D-fructose can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific glycosidic bond and its stability under various conditions, making it suitable for diverse applications.

Properties

IUPAC Name

(3S,4R,5R)-1,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h5-15,17-21H,1-3H2/t5-,6-,7-,8-,9+,10-,11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCRQPBOOFTZGQ-RGXJTGTOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938753
Record name 4-O-Hexopyranosylhex-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17606-72-3
Record name Maltulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17606-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maltulose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017606723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-O-Hexopyranosylhex-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MALTULOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7GN4HW47S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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